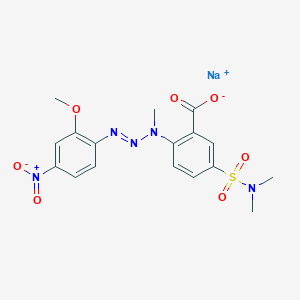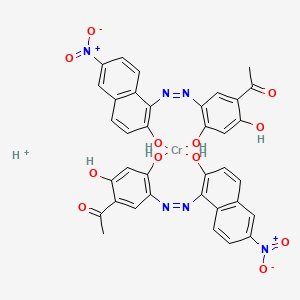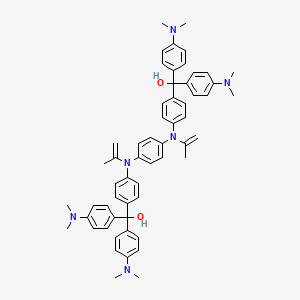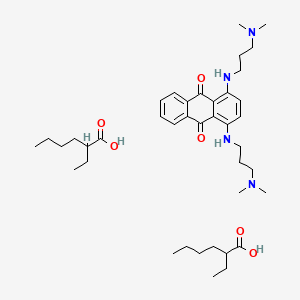
Calcium 6-acetamidohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Calcium acexamate can be synthesized through a direct reaction between acetyl-caprolactam and calcium hydroxide in an aqueous solution . The process involves two main steps:
Hydrolysis of acetyl-caprolactam: This step produces acexamic acid by opening the caprolactam cycle.
Reaction with calcium hydroxide: The acexamic acid obtained is then reacted with calcium hydroxide to form calcium acexamate.
Analyse Chemischer Reaktionen
Calcium acexamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acexamic acid and calcium ions.
Complexation: It can form complexes with other metal ions, such as zinc, to produce zinc acexamate.
Thermal Decomposition: Under thermal conditions, calcium acexamate can decompose, releasing volatile components.
Wissenschaftliche Forschungsanwendungen
Calcium acexamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of calcium acexamate involves its ability to prevent the formation of connective inflamed tissue and promote healing. The compound interacts with molecular targets involved in the inflammatory response, reducing inflammation and promoting tissue regeneration . When combined with zinc, it enhances bone growth factors and restores bone components in diabetic conditions .
Vergleich Mit ähnlichen Verbindungen
Calcium acexamate can be compared with other similar compounds such as:
Zinc acexamate: Similar in structure but contains zinc instead of calcium.
Calcium acetate: Another calcium salt used primarily as a phosphate binder in patients with renal disease. Unlike calcium acexamate, it does not have cicatrization properties.
Calcium oxalate: Commonly found in kidney stones and used in ceramic glazes. It does not have the same medical applications as calcium acexamate.
Calcium acexamate stands out due to its specific applications in wound healing and ulcer treatment, making it unique among calcium salts.
Eigenschaften
CAS-Nummer |
36392-66-2 |
|---|---|
Molekularformel |
C16H28CaN2O6 |
Molekulargewicht |
384.48 g/mol |
IUPAC-Name |
calcium;6-acetamidohexanoate |
InChI |
InChI=1S/2C8H15NO3.Ca/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
SBWAKKRVPRVVTI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
57-08-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Azd 9821 [who-DD]](/img/structure/B12706430.png)








